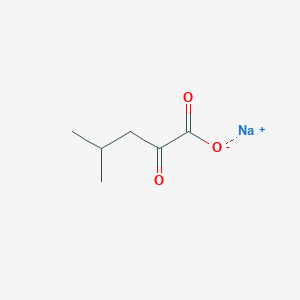
Sodium 4-methyl-2-oxovalerate
Overview
Description
?-Ketoisocaproic Acid (sodium salt) is a metabolite of L-leucine catabolismThis compound plays a significant role in various biological processes and is used in scientific research for its unique properties .
Mechanism of Action
Target of Action
Sodium 4-methyl-2-oxopentanoate, also known as Sodium ketoisocaproate or Sodium 4-methyl-2-oxovalerate, is a metabolite that has been found to accumulate in certain metabolic conditions
Mode of Action
It is known to be involved in various metabolic processes .
Biochemical Pathways
Sodium 4-methyl-2-oxopentanoate is involved in several biochemical pathways. It is a downstream metabolite in the catabolism of branched-chain amino acids . High plasma levels of this compound could reflect dietary intake or muscle protein catabolism .
Result of Action
It is known to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity .
Action Environment
It is known that the compound’s catabolism is coupled to mitochondrial oxidative phosphorylation , suggesting that mitochondrial function may influence its action.
Biochemical Analysis
Biochemical Properties
Sodium 4-methyl-2-oxopentanoate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with various enzymes, including branched-chain amino acid aminotransferase (EC 2.6.1.42) and branched-chain alpha-keto acid dehydrogenase complex (EC 1.2.1.25). These enzymes facilitate the conversion of leucine to acetoacetate and acetyl-CoA, which are essential for energy production and biosynthetic processes . The compound also interacts with other biomolecules, such as NAD+ and NADH, playing a role in redox reactions and energy metabolism .
Cellular Effects
Sodium 4-methyl-2-oxopentanoate has notable effects on various cell types and cellular processes. In pancreatic islet cells, it stimulates insulin secretion by influencing the redox state of NADP and calcium transport . The compound also affects cellular respiration, ketone body formation, and biosynthetic activity, indicating its role in cellular metabolism . Additionally, it has been shown to impact gene expression and cell signaling pathways, further highlighting its importance in cellular function .
Molecular Mechanism
At the molecular level, Sodium 4-methyl-2-oxopentanoate exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in leucine catabolism, such as branched-chain alpha-keto acid dehydrogenase complex . This activation leads to the production of acetoacetate and acetyl-CoA, which are crucial for energy production. The compound also influences the redox state of NADP and NADPH, affecting various metabolic pathways and cellular processes . Additionally, it has been found to interact with mitochondrial enzymes, linking its catabolism to oxidative phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 4-methyl-2-oxopentanoate have been observed to change over time. The compound is relatively stable, but its degradation can lead to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged stimulation of insulin secretion and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of Sodium 4-methyl-2-oxopentanoate vary with different dosages in animal models. At lower doses, it has been shown to stimulate insulin secretion and enhance metabolic activity without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Sodium 4-methyl-2-oxopentanoate is involved in several metabolic pathways, particularly those related to the catabolism of branched-chain amino acids. It is converted to acetoacetate and acetyl-CoA through the action of branched-chain alpha-keto acid dehydrogenase complex . The compound also participates in the biosynthesis of leucine and other amino acids, highlighting its role in amino acid metabolism . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Sodium 4-methyl-2-oxopentanoate is transported and distributed through specific transporters and binding proteins. It is taken up by cells in a concentration- and pH-dependent manner, leading to its accumulation in the cytosol . The compound interacts with various transporters, including sodium-coupled monocarboxylate transporters, which facilitate its movement across cell membranes . This transport and distribution are essential for its biochemical activity and effects on cellular function.
Subcellular Localization
Sodium 4-methyl-2-oxopentanoate is primarily localized in the cytosol, where it exerts its biochemical effects . It is involved in various metabolic processes, including the catabolism of branched-chain amino acids and the production of energy. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its activity and function in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
?-Ketoisocaproic Acid (sodium salt) can be synthesized through the oxidation of L-leucine. The reaction involves the use of specific oxidizing agents under controlled conditions to achieve the desired product. The compound is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of ?-Ketoisocaproic Acid (sodium salt) involves large-scale oxidation of L-leucine followed by neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product. The compound is then crystallized and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions
?-Ketoisocaproic Acid (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of ?-Ketoisocaproic Acid, which have different applications in scientific research and industry .
Scientific Research Applications
?-Ketoisocaproic Acid (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects in conditions like chronic renal failure and acute renal dysfunction.
Industry: Used in the production of various biochemical products and as a research tool in metabolic studies
Comparison with Similar Compounds
Similar Compounds
?-Ketoisovaleric Acid: Another metabolite in the catabolism of branched-chain amino acids.
?-Keto-?-methylvaleric Acid: Similar in structure and function to ?-Ketoisocaproic Acid.
?-Ketoisoleucine: Another branched-chain keto acid with similar properties.
Uniqueness
?-Ketoisocaproic Acid (sodium salt) is unique due to its specific role in the catabolism of L-leucine and its distinct biochemical effects. Its ability to modulate mitochondrial function and produce reactive species sets it apart from other similar compounds .
Properties
CAS No. |
4502-00-5 |
|---|---|
Molecular Formula |
C6H10NaO3 |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
sodium;4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |
InChI Key |
NVPLKQSQRQOWCP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.[Na] |
Appearance |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
4502-00-5 |
physical_description |
White powder; slight fruity aroma |
Related CAS |
816-66-0 (Parent) |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
2-Ketoisocaproic Acid Sodium Salt; 2-Oxo-4-methylpentanoic Acid Sodium Salt; 4-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 2-Ketoisocaproate; Sodium 4-methyl-2-oxopentanoate; Sodium 4-methyl-2-oxovalerate; Sodium α-Keto-isocaproate; Sodium α-Ketoi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


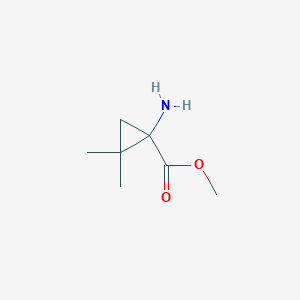
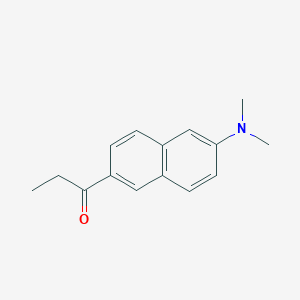
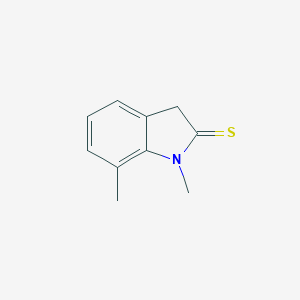
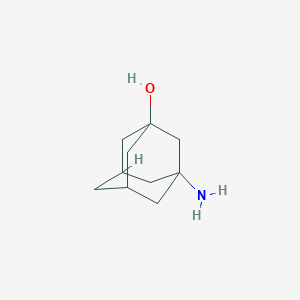

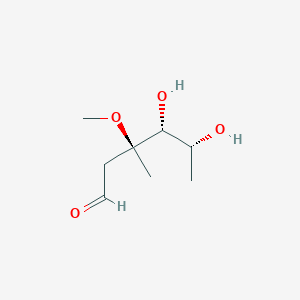
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
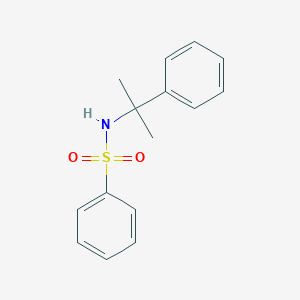
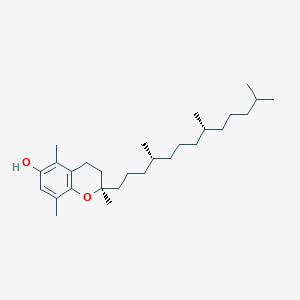

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)


